3,4-Dihidro-3-oxo-2H-1,4-benzotiazina-2-acetato de metilo

Descripción general

Descripción

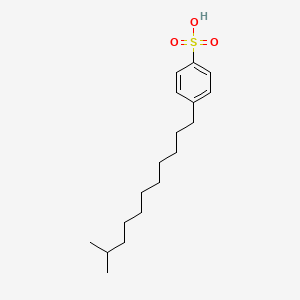

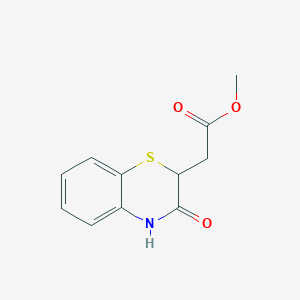

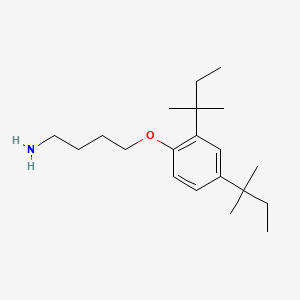

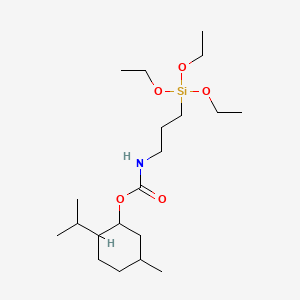

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate: is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as benzothiazine-2-carboxylic acid .

Reduction Products: Reduction can produce 2-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine .

Aplicaciones Científicas De Investigación

- Modulación del canal K ATP: Los investigadores han sintetizado derivados de 1,4-benzotiazina, incluidos compuestos relacionados con el 3,4-Dihidro-3-oxo-2H-1,4-benzotiazina-2-acetato de metilo, como abridores de canales K ATP . Estos canales juegan un papel crucial en la regulación del tono vascular y la función cardíaca. Investigar los efectos de este compuesto en los canales K ATP podría proporcionar información sobre las enfermedades cardiovasculares.

- Lesión por isquemia-reperfusión: Los nuevos agentes antiarrítmicos son esenciales para el manejo de las afecciones cardíacas. Algunos derivados de 5,7,8-trimetil-benzopirano y derivados de amino amida de 5,7,8-trimetil-1,4-benzoxazina se han estudiado por sus propiedades antiarrítmicas contra la lesión por isquemia-reperfusión . Explorar el potencial del this compound en este contexto podría ser valioso.

- Actividad vasorrelajante: El heterociclo 3,4-dihidro-2(1H)-piridona, que incluye el this compound, ha demostrado propiedades vasorrelajantes . Investigar su mecanismo de acción y posibles aplicaciones terapéuticas podría ser relevante para el desarrollo de fármacos.

- Actividad de amplio espectro: El andamiaje 3,4-dihidro-2(1H)-piridona ha mostrado actividades antibacterianas y antifúngicas . Investigar si el this compound comparte propiedades similares podría valer la pena.

- Rutas de síntesis: Comprender la síntesis del this compound y compuestos relacionados es crucial para futuras investigaciones. Los pasos iniciales implican reacciones de condensación, como la reacción de 2-aminotiofenol con cloroacetato de metilo .

Investigación Cardiovascular

Agentes Antiarrítmicos

Química Medicinal

Propiedades Antibacterianas y Antifúngicas

Síntesis Química y Cristalografía

Análisis Bioquímico

Biochemical Properties

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of key regulatory genes, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression. These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects .

Dosage Effects in Animal Models

The effects of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular antioxidant defenses and improve metabolic function . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and NADPH oxidase, influencing the production and detoxification of reactive oxygen species . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Comparación Con Compuestos Similares

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Methyl 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetate

Methyl 2-aminobenzenethiol

Propiedades

IUPAC Name |

methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349538 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-63-0 | |

| Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B1594786.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)